ADL5859 is derived from a series of compounds aimed at enhancing the therapeutic effects of delta opioid receptor activation while minimizing adverse effects commonly associated with opioid use. It belongs to a class of compounds that include other delta agonists like SNC80 and TAN-67, which have been evaluated for their analgesic properties. The compound's structure is characterized by a 4-phenylspiro[chromene-2,4'-piperidin]-5-ol moiety, contributing to its binding affinity and selectivity towards the delta opioid receptor .
The synthesis of ADL5859 involves multiple steps that require careful control of reaction conditions to ensure the desired product is obtained with high purity. The synthetic pathway typically starts with commercially available starting materials, which undergo several transformations including:
Specific parameters such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity during these synthetic steps .
ADL5859 has a complex molecular structure that can be summarized as follows:
The binding model indicates that ADL5859 occupies a smaller binding pocket compared to peptide ligands, leading to distinct conformational changes in the receptor that are critical for its agonistic activity .
ADL5859 participates in various chemical reactions primarily involving its interaction with the delta opioid receptor. These interactions can be characterized as follows:
The mechanism of action for ADL5859 involves its selective binding to the delta opioid receptor, leading to:
ADL5859 possesses several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for clinical applications .
ADL5859 shows promise in several scientific applications:
Cryo-electron microscopy (cryo-EM) studies have resolved the structure of the human δOR-Gi protein complex bound to ADL5859 at 3.11 Å resolution [1]. The complex was stabilized using a truncated δOR construct (residues 36–352) fused with cytochrome b562 RIL (BRIL) at the N-terminus to enhance receptor expression. Co-expression of δOR and the Gi heterotrimer in Spodoptera frugiperda (Sf9) insect cells, alongside ADL5859 and the antibody scFv16, enabled high-resolution structural determination [1] [5]. Key features of the complex include:
Table 1: Cryo-EM Data Collection and Refinement Statistics for ADL5859-δOR-Gi Complex
Parameter | Value |
---|---|
Resolution (Å) | 3.11 |
Receptor construct | δOR(36-352)-BRIL |
Expression system | Sf9 insect cells |
Ligand | ADL5859 |
Stabilizing agents | scFv16 antibody |
TM6 displacement (Å) | 12.1 (at D253⁶·²⁷) |
PDB accession code | 8Y45 |
ADL5859 binding induces specific conformational rearrangements in δOR’s transmembrane domains (TMDs), distinct from peptide agonists:
Table 2: Conformational Changes in δOR TMDs Induced by ADL5859
Transmembrane Domain | Direction of Movement | Magnitude (Å) | Functional Role |
---|---|---|---|
TM6 | Outward | 12.1 | Gi protein coupling |
TM7 | Inward | 7.3 | Ligand pocket contraction |
TM1 | Outward | 4.8 | Stabilization of active state |
TM2 | Rotational | - | Orthosteric pocket optimization |
ADL5859 adopts an inverted-T shape within δOR’s orthosteric pocket, penetrating deeply between TM3 and TM6/TM7 [1] [3] [5]:
Although ADL5859 does not directly engage the sodium binding pocket, this allosteric site influences δOR’s signaling bias:
Table 3: Sodium Pocket Influence on δOR Signaling Profiles
Ligand | Sodium Pocket Engagement | Gi Protein Efficacy | β-Arrestin Recruitment | Bias Profile |
---|---|---|---|---|
ADL5859 | Indirect | 100% | <30% | Gi-biased |
SNC80 | None | 100% | 100% | Balanced |
C6-Quino | Direct (bitopic) | 65% | 40% | Partial agonist |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7